Cas no 35457-80-8 (Midecamycin)

Midecamycin 化学的及び物理的性質
名前と識別子
-
- MIDECAMYCIN
- antibioticsf837
- antibioticsf837a1
- antibioticyl704b1
- espinomycina
- leucomycinv,3,4(supb)-dipropanoate
- medemycin
- midecamycina(sub1)
- LEUCOMYCIN V 3,4(B)-DIPROPIONATE
- Mydecamycin
- Antibiotic SF-837
- SF-837
- Midecamycin), Antibiotic for Culture Media Use Only
- Medemycin A1
- Macropen
- Tox21_110635
- Turimycin P(sub 3)
- Z2583154301
- MIDECAMYCIN [JAN]
- MIDECAMYCIN A1 [MI]
- Medemycin (TN)
- Myoxam
- CCG-270507
- YL 704 B1
- Midecamycin A(sub 1)
- DB13456
- 7-(Formylmethyl)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranoside 4',4'-dipropionate (ester)
- (4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-(((2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-(((2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-(propionyloxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-4-yl propionate
- MIDECAMYCIN [WHO-DD]
- N34Z0Y5UH7
- Midecamycin (>85%)
- AKOS022185298
- Midecamicina [INN-Spanish]
- Espinomycin A
- CHEMBL444963
- Midecamycin,(S)
- MIDECAMYCIN [MART.]
- NS00029862
- Midecamicina
- 7-(Formylmethyl)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranoside 4',4''-dipropionate (ester)
- Normicina
- Mydecamycin A1
- 35457-80-8
- UNII-N34Z0Y5UH7
- SF 837
- CS-5909
- D01339
- NSC 154011
- Midecamycin [INN:DCF:JAN]
- Antibiotic SF 837 A1
- HY-B1908
- Madecacine
- Midecamycine
- W-106669
- NCGC00016830-01
- Leucomycin V, 3,4B-dipropanoate
- Midecamycine [INN-French]
- Macro-Dil
- Q2636110
- Antibiotic SF 837
- SCHEMBL141581
- MIDECAMYCIN [INN]
- Leucomycin V, 3,4(sup B)-dipropanoate
- Antibiotic YL 704 B1
- CAS-35457-80-8
- Platenomycin B1
- Espinomycin A;Medecamycin A1;Platenomycin B1;Rubimycin;Turimycin P3
- DTXCID3025463
- Momicine
- s5560
- NSC-154011
- CHEBI:31845
- Midecamycinum [INN-Latin]
- Midecamycin A1
- EINECS 252-578-0
- Midecamycinum
- Turimycin P3
- Midecamycin (JP17/INN)
- H10500
- DTXSID5045463
- Rubimycin
- Medecamycin A1
- YL 704B1
- Aboren
- Antibiotic YL 704B1
- SF 837A1
- Antibiotic SF 837A1
- Midecin
- (2R,3R,4R,6S)-6-{[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-{[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-(propanoyloxy)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl propanoate
- AKOS037653245
- SCHEMBL1650795
- DMUAPQTXSSNEDD-QALJCMCCSA-N
- SBI-0654118.0001
- [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
- BRD-K68822425-001-01-6
- [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-dimethylamino-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate
- Midecamycin (JP18/INN)
- GTPL13158
- Midecamycin
-
- MDL: MFCD00865000
- インチ: 1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25?,26?,27+,28+,29-,33-,34?,35?,36-,37+,38+,39+,40+,41?/m1/s1
- InChIKey: DMUAPQTXSSNEDD-JCOBOXIMSA-N
- ほほえんだ: O([C@]1([H])C([H])([H])C(C([H])([H])[H])([C@]([H])(C([H])(C([H])([H])[H])O1)OC(C([H])([H])C([H])([H])[H])=O)O[H])[C@]1([H])C([H])(C([H])([H])[H])O[C@]([H])(C([H])(C1([H])N(C([H])([H])[H])C([H])([H])[H])O[H])O[C@]1([H])[C@]([H])([C@@]([H])(C([H])([H])C(=O)O[C@]([H])(C([H])([H])[H])C([H])([H])C([H])=C([H])C([H])=C([H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C([H])=O)O[H])OC(C([H])([H])C([H])([H])[H])=O)OC([H])([H])[H] |c:83,87|
計算された属性
- せいみつぶんしりょう: 813.45100
- どういたいしつりょう: 813.451
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 16
- 重原子数: 57
- 回転可能化学結合数: 14
- 複雑さ: 1360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 206
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: 白色または白色の結晶粉末
- 密度みつど: 1.1651 (rough estimate)
- ゆうかいてん: 155℃ -156℃
- ふってん: 874°C at 760 mmHg
- フラッシュポイント: 482.4°C
- 屈折率: 1.6220 (estimate)
- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 36 mg/mL(44.23 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- すいようせい: Soluble in methanol or ethanol. Insoluble in water
- PSA: 206.05000
- LogP: 2.76740
- ひせんこうど: D23 -67° (c = 1 in ethanol)
- ようかいせい: 未確定
- 酸性度係数(pKa): 6.9 in 50% aq ethanol
Midecamycin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:OH4730600
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Midecamycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21702514-2.5g |
(2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-(propanoyloxy)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl propanoate |
35457-80-8 | 95% | 2.5g |
$40.0 | 2023-09-16 | |
ChemScence | CS-5909-100mg |
Midecamycin |
35457-80-8 | >98.0% | 100mg |
$108.0 | 2022-04-27 | |
Biosynth | AM16806-2 g |
Midecamycin |
35457-80-8 | 2g |
$629.56 | 2023-01-05 | ||
Key Organics Ltd | GS-6034-10MG |
Mydecamycin |
35457-80-8 | >95% | 10mg |
£51.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB268-20mg |
Midecamycin |
35457-80-8 | 95+% | 20mg |
301.0CNY | 2021-07-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5037-25 mg |
Midecamycin |
35457-80-8 | 98.00% | 25mg |
¥410.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1052690-5g |
Midecamycin |
35457-80-8 | 98% | 5g |
$328 | 2024-07-28 | |
Enamine | EN300-21702514-0.1g |
(2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-(propanoyloxy)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl propanoate |
35457-80-8 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Key Organics Ltd | GS-6034-5MG |
Mydecamycin |
35457-80-8 | >95% | 5mg |
£42.00 | 2025-02-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295482A-100 mg |
Midecamycin, |
35457-80-8 | 100MG |
¥1,128.00 | 2023-07-10 |
Midecamycin 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Midecamycinに関する追加情報
Comprehensive Overview of Midecamycin (CAS No. 35457-80-8): Mechanism, Applications, and Modern Relevance
Midecamycin, a macrolide antibiotic with the CAS number 35457-80-8, has been a subject of interest in both clinical and pharmaceutical research. Known for its broad-spectrum antibacterial properties, this compound is particularly effective against Gram-positive bacteria and some atypical pathogens. Its molecular structure, characterized by a 16-membered lactone ring, distinguishes it from other macrolides like erythromycin or azithromycin, offering unique pharmacokinetic advantages such as reduced gastrointestinal side effects.
In recent years, the rise of antibiotic resistance has made Midecamycin a focal point in discussions about alternative therapies. Searches for "Midecamycin vs. newer macrolides" or "35457-80-8 solubility and stability" reflect growing curiosity about its comparative efficacy and formulation challenges. Researchers emphasize its role in treating respiratory tract infections, especially in regions where bacterial resistance to first-line antibiotics is prevalent. The compound’s ability to inhibit protein synthesis by binding to the 50S ribosomal subunit remains a key area of study.
From an industrial perspective, Midecamycin (CAS 35457-80-8) is synthesized through a multi-step fermentation process involving Streptomyces mycarofaciens. Optimizing yield and purity is critical, as highlighted by queries like "Midecamycin production optimization" or "35457-80-8 synthesis pathways." Advances in biotechnology, such as CRISPR-based strain engineering, are being explored to enhance production efficiency—a topic trending in pharmaceutical manufacturing forums.
Patient-centric concerns also drive searches for "Midecamycin side effects" and "drug interactions with 35457-80-8." While generally well-tolerated, its metabolization via cytochrome P450 enzymes warrants caution when co-administered with certain antifungals or statins. This underscores the importance of pharmacovigilance in post-marketing surveillance, aligning with global efforts to promote antibiotic stewardship.
Environmental impact is another emerging theme. Studies on the biodegradability of Midecamycin (CAS 35457-80-8) address queries like "ecological effects of macrolide antibiotics." Its persistence in water systems and potential to disrupt microbial ecosystems have spurred research into advanced oxidation processes for wastewater treatment—a niche yet rapidly evolving field.
In conclusion, Midecamycin exemplifies the intersection of traditional antibiotic utility and contemporary scientific inquiry. Whether investigating its "mechanism of action" or exploring "35457-80-8 formulation innovations," stakeholders across academia and industry continue to uncover new dimensions of this versatile compound. Its legacy as a therapeutic agent, coupled with modern applications, ensures its relevance in an era demanding both efficacy and sustainability.
35457-80-8 (Midecamycin) 関連製品
- 1392-21-8(Leucomycin)
- 16846-24-5(josamycin)
- 24916-52-7(Spiramycin III (contains up to 13% Spiramycin I))
- 24916-51-6(Acetylspiramycin)
- 8025-81-8(Spiramycin)
- 24916-50-5(Spiramycin I Standard)
- 37280-56-1(Leucomycin Tartrate)
- 149370-53-6(Meleumycin)
- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)
- 1379873-51-4(methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)

